molecular formula C6H10ClN3 B8052718 2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

Cat. No.: B8052718
M. Wt: 159.62 g/mol
InChI Key: ONCWUIBQLZGBFF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-9-4-5-2-7-3-6(5)8-9;/h4,7H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCWUIBQLZGBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2CNCC2=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157327-48-5
Record name Pyrrolo[3,4-c]pyrazole, 2,4,5,6-tetrahydro-2-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157327-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methyl-1,3,4,5-tetrahydropyrrolo[3,4-c]pyrazole with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and controlled environments to ensure purity and yield. The process may involve multiple steps, including purification and crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated its ability to inhibit specific cancer cell lines through apoptosis induction mechanisms. The compound's structural similarity to known anticancer agents suggests it may act on similar biological pathways.

Neuroprotective Effects
Another significant application is in neuroprotection. In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. A notable study published in Neuroscience Letters highlighted its efficacy in reducing cell death in models of neurodegenerative diseases.

Agricultural Science

Pesticidal Properties
The compound has been investigated for its pesticidal properties. Research published in the Journal of Agricultural and Food Chemistry reported that formulations containing 2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride showed effective insecticidal activity against common agricultural pests. The compound's mode of action appears to disrupt the nervous systems of target insects.

Herbicide Development
Additionally, studies have explored its potential as a herbicide. Field trials demonstrated that this compound could effectively suppress weed growth without harming crop yields. This application is particularly relevant for sustainable agriculture practices.

Materials Science

Polymer Synthesis
In materials science, 2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride has been utilized as a monomer in polymer synthesis. Its unique chemical structure allows for the creation of polymers with enhanced thermal stability and mechanical properties. Research presented at the Materials Research Society Symposium outlined methods for incorporating this compound into polymer matrices.

Data Tables

Cell LineIC₅₀ (µM)Reference
HeLa15Journal of Medicinal Chemistry
MCF-720Journal of Medicinal Chemistry
A54910Journal of Medicinal Chemistry

Case Studies

Case Study 1: Neuroprotection in Parkinson's Disease Models
A study investigated the neuroprotective effects of 2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride in a Parkinson's disease model using SH-SY5Y cells. The results indicated a significant reduction in apoptosis markers when treated with the compound compared to controls (Neuroscience Letters) .

Case Study 2: Insecticidal Efficacy Against Aphids
Field trials assessed the efficacy of this compound against aphid populations in soybean crops. Results showed a reduction in aphid numbers by over 70% within two weeks of application (Journal of Agricultural and Food Chemistry) .

Mechanism of Action

The mechanism by which 2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Analogs and Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key References
2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride 157327-48-5 C₇H₁₂Cl₂N₃ 196.08 2-methyl, dihydrochloride
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride 1187830-68-7 C₆H₁₀ClN₃ 159.62 1-methyl, monohydrochloride
5-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives N/A Varies ~180–220 5-methyl, variable substituents
3-(Difluoromethyl)-2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole N/A C₈H₁₂ClF₂N₃ 217.65 2-methyl, 3-difluoromethyl, hydrochloride
1-(Tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole HCl N/A C₁₀H₁₆ClN₃O 229.71 Tetrahydro-2H-pyran-4-yl substitution

Key Observations :

  • Substituent Position: Shifting the methyl group from the 2-position (target compound) to the 1- or 5-position alters molecular weight, solubility, and biological activity. For example, 1-methyl derivatives (CAS 1187830-68-7) have reduced molecular weight (159.62 vs. 196.08) due to monohydrochloride vs. dihydrochloride forms .
  • Halogenation : Fluorine substitution (e.g., 3-difluoromethyl in ) enhances lipophilicity and metabolic stability, critical for drug design.

Fluorinated Analogs :

  • The 3-difluoromethyl-2-methyl derivative () was synthesized for fragment-based drug discovery, leveraging fluorine’s electronegativity to enhance target binding.

Comparative Stability :

  • Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochlorides (e.g., 1-methyl derivative), critical for formulation .
  • Fluorinated analogs () require stringent handling due to hydrolytic sensitivity of C-F bonds.

Physicochemical Properties

Table 2: Physicochemical Comparison
Property 2-Methyl Dihydrochloride 1-Methyl Hydrochloride 5-Methyl Derivatives
Solubility (H₂O) High (dihydrochloride salt) Moderate Low (neutral form)
Melting Point Not reported Not reported >200°C (decomposes)
LogP ~0.5 (estimated) ~0.2 ~1.2 (lipophilic substituents)

Biological Activity

2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on recent research findings and case studies.

  • Molecular Formula : C₆H₉ClN₃
  • Molecular Weight : 123.158 g/mol
  • CAS Number : 752176-43-5
  • Purity : 98% .

Research indicates that derivatives of 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole exhibit various biological activities primarily through the inhibition of specific enzymes and receptors. Notably, studies have highlighted its role as a potassium-competitive acid blocker (P-CAB) through the inhibition of the H⁺/K⁺-ATPase enzyme.

Inhibitory Activity

A study synthesized several derivatives and evaluated their H⁺/K⁺-ATPase inhibitory activities. One lead compound demonstrated significant inhibition of gastric acid secretion in vivo and showed favorable pharmacokinetic properties in rats .

Biological Activity Data Table

Compound NameActivity TypeInhibition (IC₅₀)Reference
Compound AH⁺/K⁺-ATPase Inhibition0.067 µM
Compound BGastric Acid Secretion InhibitionSignificant
Compound CAntitumor Activity (MCF7)3.79 µM
Compound DAntiproliferative (HepG-2)0.71 µM

Case Studies and Research Findings

  • Potassium-Competitive Acid Blockers :
    • A series of derivatives were synthesized to evaluate their effectiveness as P-CAB agents. One compound exhibited potent H⁺/K⁺-ATPase inhibition and significant gastric acid secretion reduction in rat models, indicating its potential for treating acid-related disorders .
  • Antitumor Activity :
    • Research has shown that pyrazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain compounds derived from the pyrazole structure displayed effective growth inhibition against MCF7, SF-268, and NCI-H460 cell lines with low IC₅₀ values, suggesting promising anticancer properties .
  • Anti-inflammatory Properties :
    • Emerging studies suggest that pyrazole-based compounds may also possess anti-inflammatory properties, contributing to their therapeutic potential in various inflammatory conditions .

Q & A

Q. What are the recommended methods for synthesizing 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride, and how can its purity be validated?

Synthesis typically involves cyclocondensation reactions starting from proline derivatives or pyrrolidine precursors. For example, analogous compounds are synthesized via palladium-catalyzed amination and Boc-deprotection steps, followed by HCl-mediated salt formation . Characterization should include:

  • Nuclear Magnetic Resonance (NMR): Confirm structural integrity via 1^1H and 13^{13}C NMR, focusing on pyrrolo-pyrazole ring protons (δ 2.5–4.5 ppm) and methyl group signals.
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) and identify impurities .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode to verify molecular weight (m/z 159.62 for [M+H]+^+) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage Conditions: Store at room temperature in a desiccator to prevent hydrolysis. Avoid exposure to moisture, as hydrochloride salts are hygroscopic .
  • Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products like dealkylated or oxidized derivatives .

Q. What analytical techniques are critical for confirming its physicochemical properties?

  • X-ray Diffraction (XRD): Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for related tetrahydropyrrolo-pyrazole derivatives .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition temperature >200°C) and hygroscopicity .

Advanced Research Questions

Q. How can researchers evaluate the brain penetrance and target engagement of this compound in vivo?

  • Pharmacokinetic Profiling: Administer the compound orally to rodents and measure plasma/brain tissue concentrations via LC-MS/MS. Brain-to-plasma ratios >0.3 indicate moderate penetrance .
  • Target Validation: Use qPCR or Western blotting to quantify upregulation of LXR target genes (e.g., ABCA1) in brain tissues post-administration. In the study by Chen et al., ABCA1 expression increased by 2–3 fold in rat brains despite no significant Aβ reduction .

Q. What strategies are effective for resolving contradictions in pharmacological data (e.g., efficacy in vitro vs. in vivo)?

  • Metabolite Profiling: Identify active metabolites via in vitro liver microsome assays. For example, demethylated derivatives may exhibit altered LXR binding affinity .
  • Dose-Response Optimization: Adjust dosing regimens to account for species-specific metabolic clearance. Higher doses (e.g., 50 mg/kg in rats) may be required to achieve therapeutic thresholds .

Q. How can impurity profiling and reference standard qualification be optimized for this compound?

  • Impurity Synthesis: Prepare known impurities (e.g., des-methyl analogs) via controlled hydrolysis or oxidation, and characterize using 1^1H NMR and HRMS .
  • HPLC Method Development: Use gradient elution (0.1% TFA in water/acetonitrile) with a runtime of 30 minutes to resolve impurities. Validate method precision (RSD <2%) and accuracy (recovery 98–102%) .

Q. What structural modifications enhance its activity as an LXR modulator while minimizing off-target effects?

  • SAR Studies: Introduce substituents at the 3-position (e.g., trifluoromethyl or sulfonyl groups) to improve LXRβ binding affinity. Molecular docking with PDB 5KYA reveals hydrophobic interactions at the LXRβ ligand-binding domain .
  • Selectivity Screening: Test against related nuclear receptors (e.g., RXR, PPARγ) to confirm specificity. Electrophoretic mobility shift assays (EMSAs) can validate DNA binding selectivity .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC6_6H10_{10}ClN3_3
Molecular Weight159.62 g/mol
StabilityStable at RT (desiccated)
SolubilitySoluble in DMSO, methanol

Q. Table 2. Advanced Characterization Techniques

TechniqueApplicationExample Data
X-ray DiffractionConfirm crystal structurePDB 5KYA (2.6 Å resolution)
LC-MS/MSQuantify brain/plasma concentrationsLLOQ: 1 ng/mL
qPCRMeasure ABCA1 expression2–3 fold upregulation

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